molecular formula C5H14ClNO3 B2853984 Piperidin-4-one hydrochloride hydrate CAS No. 320589-77-3

Piperidin-4-one hydrochloride hydrate

Cat. No. B2853984
CAS RN: 320589-77-3
M. Wt: 171.62
InChI Key: GKVBMCPMWNJNRV-UHFFFAOYSA-N
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Description

Piperidin-4-one hydrochloride hydrate is a compound with the CAS Number 40064-34-4 . It has a molecular weight of 153.61 and is a solid at room temperature . It is also known as Piperidine-4,4-diol hydrochloride .


Molecular Structure Analysis

The IUPAC name for Piperidin-4-one hydrochloride hydrate is 4-piperidinone hydrochloride hydrate . The InChI code is 1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2 .


Chemical Reactions Analysis

Piperidin-4-one hydrochloride hydrate is a starting material in the synthesis of fentanyl (hydrochloride) with phenethylbromide . The antibacterial activity of all the synthesized compounds are good enough in comparison to ampicillin while the antifungal activity of thiosemicarbazone derivatives of piperidin-4-one are very high from piperidine-4-one .


Physical And Chemical Properties Analysis

Piperidin-4-one hydrochloride hydrate is a solid at room temperature . It has a boiling point of 94-96 degrees Celsius . The compound should be stored at 2-8 degrees Celsius .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Piperidin-4-one hydrochloride hydrate, also known as 4-piperidone hydrochloride monohydrate, with detailed sections for each application:

Pharmaceutical Synthesis

4-Piperidone hydrochloride monohydrate is extensively used in the synthesis of various pharmaceutical compounds. Its piperidine ring is a crucial structural component in many drugs, including analgesics, antipsychotics, and anti-inflammatory agents . The compound serves as a building block for creating complex molecules with significant therapeutic potential.

Antimicrobial Agents

Research has shown that derivatives of 4-piperidone hydrochloride monohydrate exhibit potent antimicrobial properties. These derivatives are effective against a range of bacterial and fungal pathogens, making them valuable in the development of new antimicrobial drugs . The compound’s ability to disrupt microbial cell walls and inhibit essential enzymes contributes to its efficacy.

Multicomponent Reactions (MCRs)

4-Piperidone hydrochloride monohydrate is utilized in multicomponent reactions, such as the Ugi reaction, to generate diverse compound libraries. These reactions are valuable in drug discovery and development, allowing for the rapid synthesis of a wide variety of chemical entities with potential biological activity . The compound’s reactivity and versatility make it an ideal candidate for these applications.

Curcumin Mimics

The compound is used in the synthesis of curcumin mimics, which are designed to replicate the beneficial properties of curcumin while overcoming its pharmacokinetic limitations. These mimics exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The structural similarity to curcumin allows these mimics to interact with similar biological targets.

Anticancer Research

4-Piperidone hydrochloride monohydrate derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. Their ability to target specific cancer cell pathways makes them promising candidates for the development of new anticancer therapies . Ongoing research aims to optimize these derivatives for enhanced efficacy and reduced side effects.

Neuroprotective Agents

Studies have explored the potential of 4-piperidone hydrochloride monohydrate derivatives as neuroprotective agents. These compounds can protect neurons from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The neuroprotective effects are attributed to the compound’s antioxidant properties and ability to modulate neuroinflammatory pathways.

Analgesic Development

The compound is also used in the development of new analgesics. Its derivatives can interact with opioid receptors and other pain-related pathways to provide effective pain relief . Research focuses on creating derivatives that offer potent analgesic effects with minimal side effects, addressing the need for safer pain management options.

Chemical Biology Research

In chemical biology, 4-piperidone hydrochloride monohydrate is employed as a tool for studying biological processes. Its derivatives can be used as probes to investigate enzyme functions, protein interactions, and cellular pathways . This application is crucial for understanding disease mechanisms and identifying new therapeutic targets.

Mechanism of Action

Target of Action

Piperidin-4-one hydrochloride hydrate, also known as 4-piperidone hydrochloride monohydrate, is a compound with a wide range of potential targets. One of the primary targets identified is Liver carboxylesterase 1 . This enzyme plays a crucial role in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .

Mode of Action

It is known that the compound interacts with its targets, such as liver carboxylesterase 1, to exert its effects . The compound’s interaction with its targets may result in changes in the biochemical processes within the cell, leading to its pharmacological effects.

Biochemical Pathways

It is known that the compound can influence the activity of enzymes involved in the detoxification of xenobiotics . This suggests that the compound may play a role in modulating the body’s response to foreign substances.

Pharmacokinetics

It is known that the compound is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . This suggests that the compound may have significant bioavailability and could be distributed throughout the body to exert its effects.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Piperidin-4-one hydrochloride hydrate has been used in the generation of compound libraries based on sub-reactions of an Ugi multicomponent reaction . This indicates potential future directions in the field of drug discovery and development.

properties

IUPAC Name

piperidin-4-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWRTZOXMUOJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960517
Record name Piperidin-4-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-4-one hydrochloride hydrate

CAS RN

40064-34-4
Record name Piperonylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040064344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidin-4-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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